N-Hydroxycyclobutanecarboximidamide
Description
N-Hydroxycyclobutanecarboximidamide (C₅H₁₀N₂O) is a cyclobutane-derived compound featuring a hydroxylamine-substituted carboximidamide group. Its molecular structure combines a strained four-membered cyclobutane ring with a polar functional group, making it relevant in medicinal chemistry and organic synthesis. According to PubChemLite data, this compound has a monoisotopic mass of 114.0793 Da and an InChIKey of DEAGOJXAHZYVRR-UHFFFAOYSA-N .
Properties
IUPAC Name |
N'-hydroxycyclobutanecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(7-8)4-2-1-3-4/h4,8H,1-3H2,(H2,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAGOJXAHZYVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392248 | |
| Record name | N'-hydroxycyclobutanecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99623-08-2 | |
| Record name | N'-hydroxycyclobutanecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-hydroxycyclobutanecarboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxycyclobutanecarboximidamide can be synthesized through various methods. One common approach involves the reaction of cyclobutanecarboxylic acid with hydroxylamine under specific conditions to form the desired compound . The reaction typically requires a catalyst and controlled temperature to ensure the formation of this compound.
Industrial Production Methods
The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent yields .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxycyclobutanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield N-hydroxycyclobutanecarboxamide, while reduction could produce cyclobutanecarboximidamide .
Scientific Research Applications
N-Hydroxycyclobutanecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, although it is not yet approved for medical use.
Industry: This compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Hydroxycyclobutanecarboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N-Hydroxycyclobutanecarboximidamide with key analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (Da) | Structural Similarity | Patent Count |
|---|---|---|---|---|---|
| This compound | Not specified | C₅H₁₀N₂O | 114.08 | Reference compound | 33 |
| N-Hydroxycyclopropanecarboximidamide | 3599-89-1 | C₄H₈N₂O | 100.07 | 0.71 similarity score | Not available |
| Propionimidamide hydrochloride | 22007-68-7 | C₃H₈ClN₂ | 122.56 | 0.67 similarity score | 30 |
| N-Hydroxysuccinimide (NHS) | 6066-82-6 | C₄H₅NO₃ | 115.09 | Functional analog | Extensive |
Key Observations :
- Functional Groups : Unlike NHS, which contains a five-membered succinimide ring and is widely used as an activating agent for carboxyl groups, this compound’s carboximidamide group may favor nucleophilic substitution or metal coordination .
- Patent Activity : The high patent count (33) for this compound suggests its utility in proprietary processes, such as intermediates for pharmaceuticals or catalysts, whereas Propionimidamide hydrochloride’s lower patent count (30) indicates narrower applications .
Reactivity Differences :
- The cyclobutane ring’s strain may enhance electrophilicity at the carboximidamide group, enabling unique reactivity in cross-coupling reactions compared to cyclopropane analogs .
- NHS’s succinimide ring is more stable and hydrolytically resistant, making it preferable for aqueous-phase bioconjugation, whereas this compound’s applications may require anhydrous conditions .
Biological Activity
N-Hydroxycyclobutanecarboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, mechanism of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring and a hydroxycarboximidamide group, contributing to its unique reactivity and interaction with biological systems. Its chemical formula is CHNO, and it exhibits specific properties that make it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through hydrogen bonding and other non-covalent interactions. This interaction can influence various biochemical pathways, leading to potential therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, which could be beneficial in conditions like cancer or infectious diseases.
- Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties, potentially effective against a range of pathogens.
- Anticancer Properties: Research indicates that this compound may exhibit anticancer effects by modulating cell signaling pathways associated with tumor growth and proliferation.
Antimicrobial Properties
Table 1 summarizes the antimicrobial activity of this compound against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These results indicate that this compound has promising activity against several clinically relevant bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Table 2 presents the IC50 values for different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 28 |
These findings support the hypothesis that this compound may serve as a lead compound for developing novel anticancer therapies .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to controls, indicating its potential for therapeutic use in infectious diseases .
Case Study 2: Cancer Cell Line Studies
Another study investigated the effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in HeLa cells through caspase activation, suggesting a mechanism for its anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
